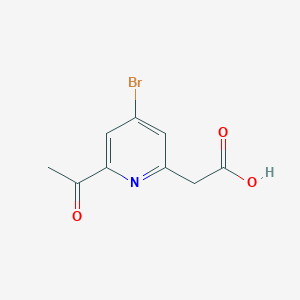
(6-Acetyl-4-bromopyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Acetyl-4-bromopyridin-2-YL)acetic acid: is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position, an acetyl group at the 6-position, and an acetic acid moiety attached to the 2-position of the pyridine ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetyl-4-bromopyridin-2-YL)acetic acid typically involves the bromination of a pyridine derivative followed by acetylation and subsequent introduction of the acetic acid group. One common method involves the use of bromoacetic acid and pyridine derivatives under controlled conditions . The reaction conditions often include the use of acetic anhydride and pyridine as catalysts, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: (6-Acetyl-4-bromopyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized or reduced to form different functional groups.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines , thiols , or other substituted pyridines.
Oxidation Products: Oxidation can yield carboxylic acids or ketones .
Reduction Products: Reduction can produce alcohols or alkanes .
Esterification Products: Esters are formed from the reaction with alcohols.
Scientific Research Applications
Chemistry: (6-Acetyl-4-bromopyridin-2-YL)acetic acid is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on various biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with specific desired properties .
Mechanism of Action
The mechanism of action of (6-Acetyl-4-bromopyridin-2-YL)acetic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding , while the acetyl group can undergo nucleophilic attack . The acetic acid moiety can form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
- 2-(6-Bromopyridin-2-yl)acetic acid
- 2-(5-Bromopyridin-2-yl)acetic acid
- 2-(4-Bromopyridin-2-yl)acetic acid
Uniqueness: (6-Acetyl-4-bromopyridin-2-YL)acetic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of complex organic molecules and in the study of structure-activity relationships .
Properties
Molecular Formula |
C9H8BrNO3 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-(6-acetyl-4-bromopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)8-3-6(10)2-7(11-8)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
VNXPVCVDUKCRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


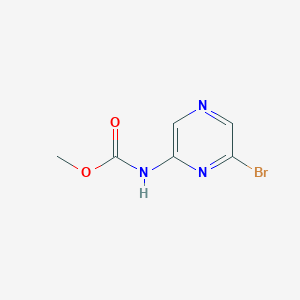

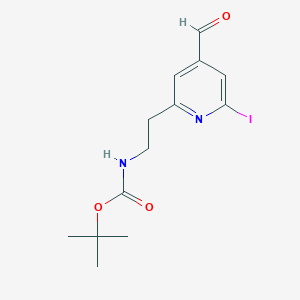
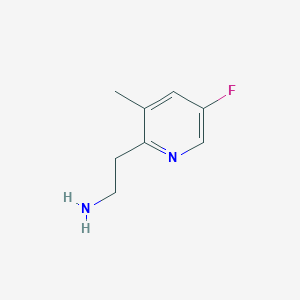
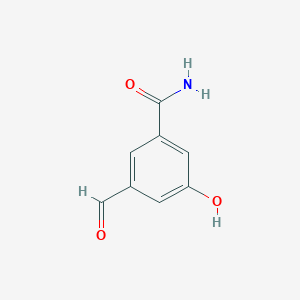
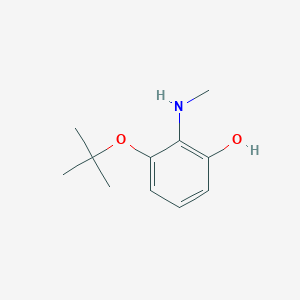
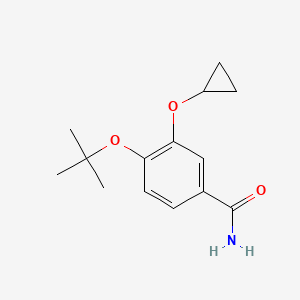
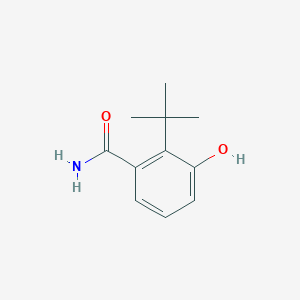
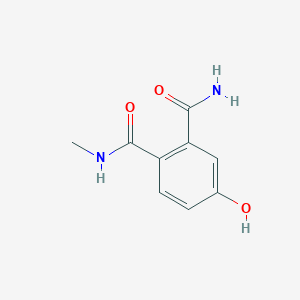
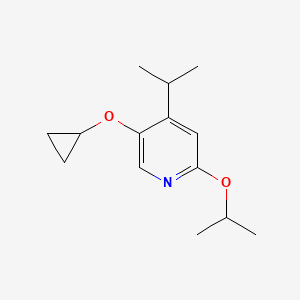
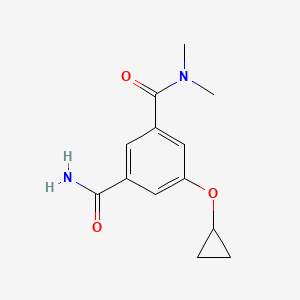

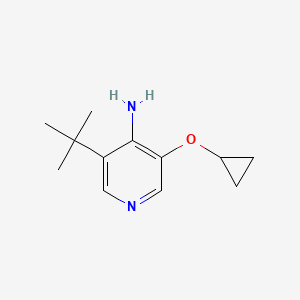
![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
